molecular formula C15H13BrO3 B098477 Methyl 3-(benzyloxy)-4-bromobenzoate CAS No. 17054-26-1

Methyl 3-(benzyloxy)-4-bromobenzoate

Cat. No.: B098477
CAS No.: 17054-26-1
M. Wt: 321.16 g/mol
InChI Key: TWPVBFXEQDHUPX-UHFFFAOYSA-N
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Description

Methyl 3-(benzyloxy)-4-bromobenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by a benzoate core substituted with a benzyloxy group at the 3-position and a bromine atom at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Methyl 3-(benzyloxy)-4-bromobenzoate is a compound that is primarily used in the field of organic synthesis. Its primary targets are the molecules involved in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The compound’s role in this pathway contributes to the formation of new organic compounds.

Pharmacokinetics

Its stability and reactivity in the suzuki–miyaura coupling reaction suggest that it may have specific properties that influence its bioavailability in a synthetic chemistry context .

Result of Action

The primary result of this compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This leads to the synthesis of new organic compounds, contributing to the advancement of organic chemistry.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a suitable environment for transmetalation . Additionally, the compound’s stability may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 3-(benzyloxy)-4-bromobenzoate typically begins with commercially available starting materials such as methyl 3-hydroxybenzoate and benzyl bromide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Methyl 3-(benzyloxy)-4-bromobenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or sodium thiolate in polar aprotic solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether under an inert atmosphere.

Major Products:

    Substitution: Formation of substituted benzoates with various functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Methyl 3-(benzyloxy)-4-bromobenzoate is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to benzoate scaffolds.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

    Methyl 3-(benzyloxy)-4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 3-(benzyloxy)-4-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl 3-(benzyloxy)-4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.

Uniqueness:

    Reactivity: The presence of the bromine atom in Methyl 3-(benzyloxy)-4-bromobenzoate makes it more reactive in nucleophilic substitution reactions compared to its chloro, fluoro, and iodo counterparts.

    Applications: The specific reactivity and properties of the bromine-substituted compound make it suitable for certain applications in organic synthesis and medicinal chemistry that may not be as effectively addressed by its analogs.

Properties

IUPAC Name

methyl 4-bromo-3-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)12-7-8-13(16)14(9-12)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVBFXEQDHUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Br)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80649552
Record name Methyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17054-26-1
Record name Methyl 3-(benzyloxy)-4-bromobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80649552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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